1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol . It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms. This compound is known for its stability and solubility in water and various organic solvents .
Preparation Methods
The synthesis of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the following steps :
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-1,3-benzodiazole.
Carboxylation: The next step involves the introduction of a carboxyl group at the 5th position of the benzodiazole ring. This can be achieved through various carboxylation reactions.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, temperature control, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride undergoes several types of chemical reactions :
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as :
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride: This compound has a similar structure but differs in the saturation of the benzodiazole ring.
1-Methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride: This compound has the carboxyl group at the 4th position instead of the 5th position.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-methylbenzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNFYJKEFHLEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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